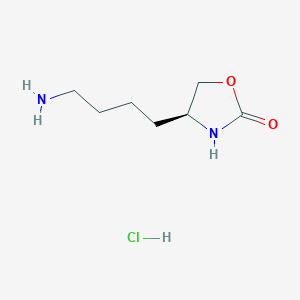
(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride, commonly known as Linezolid, is an antibiotic medication used to treat various bacterial infections. It belongs to the oxazolidinone class of antibiotics and is effective against both Gram-positive and Gram-negative bacteria. Linezolid was first developed by a team of scientists at Pharmacia & Upjohn Company in 1997 and was approved by the United States Food and Drug Administration (FDA) in 2000.
Scientific Research Applications
Synthesis of N-Nitrosamines
N-Nitrosamines are compounds of significant interest due to their implications in cancer research. The compound EN300-27106359 can be utilized in the synthesis of various N-nitrosamines under solvent-free conditions. This process is notable for its broad substrate scope, metal and acid-free conditions, and excellent yields, making it a valuable method in medicinal chemistry .
Metal–Organic Frameworks (MOFs)
EN300-27106359 may serve as a functional linker in the construction of cobalt-based MOFs. These frameworks are used in electrochemical energy storage and conversion applications, such as batteries. Co-MOFs, in particular, have shown promise in lithium-ion, sodium-ion, potassium-ion, lithium–sulfur, and metal–air batteries due to their excellent performance and simple fabrication process .
Electrochemiluminescence (ECL) Indicators
The compound has potential use in the development of high-efficiency ECL indicators. For instance, it can be functionalized to create biosensors for the ultrasensitive assay of mucin1 on MCF-7 cancer cells. Such applications are crucial for early cancer detection and monitoring .
Drug Impurity Analysis
EN300-27106359 is relevant in the context of drug impurity analysis, particularly concerning N-nitrosamine impurities. These impurities have been linked to an elevated risk of several cancers, especially with continuous intake. The compound can be used to study the formation and mitigation of such impurities in pharmaceuticals .
Chemical Drug Production
In the realm of chemical drug production, EN300-27106359 could be involved in the synthesis of drugs where the control of N-nitrosamine levels is mandated. Its role in the oxidation process by cytochrome P450, leading to the production of cancerogenic diazonium salts, is of particular interest for ensuring drug safety .
Aza Peptide Design
The compound may find application in the design of aza peptides, where the carbon atom of an amino acid residue is replaced by nitrogen. This modification can lead to the development of potential drug candidates with unique properties and activities .
properties
IUPAC Name |
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-2-1-3-6-5-11-7(10)9-6;/h6H,1-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKMNUXCJPOEF-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)